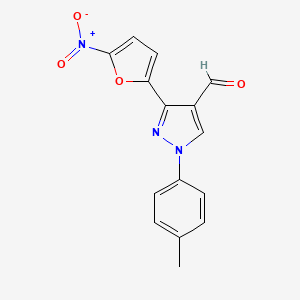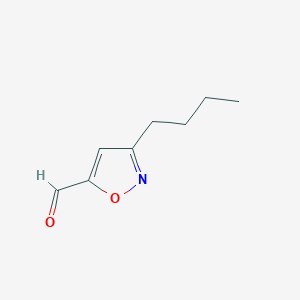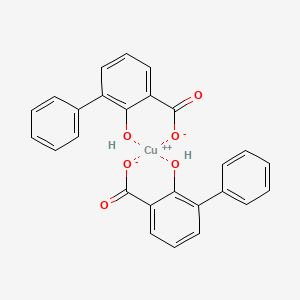
(3R,5R)-3-Amino-5-butyldihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-3-Amino-5-butyldihydrofuran-2(3H)-one is a chiral compound with a unique structure that includes an amino group and a butyl side chain attached to a dihydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-Amino-5-butyldihydrofuran-2(3H)-one typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-3-Amino-5-butyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the dihydrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or secondary amines.
Aplicaciones Científicas De Investigación
(3R,5R)-3-Amino-5-butyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which (3R,5R)-3-Amino-5-butyldihydrofuran-2(3H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
- (3R,4S,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
Uniqueness
Compared to similar compounds, (3R,5R)-3-Amino-5-butyldihydrofuran-2(3H)-one is unique due to the presence of the butyl side chain and the amino group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
783294-17-7 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(3R,5R)-3-amino-5-butyloxolan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-2-3-4-6-5-7(9)8(10)11-6/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 |
Clave InChI |
OLYWNFJDCDKNSI-RNFRBKRXSA-N |
SMILES isomérico |
CCCC[C@@H]1C[C@H](C(=O)O1)N |
SMILES canónico |
CCCCC1CC(C(=O)O1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B15207134.png)



![6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207160.png)

![Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine](/img/structure/B15207170.png)


![4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15207184.png)

![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)

